7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
Description
7-Bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a bicyclic heterocyclic compound featuring a dihydroquinoxalinone core substituted with bromine (position 7), fluorine (position 8), and a methyl group (position 3). Key physicochemical properties include:
- Molecular formula: C₉H₇BrFN₂O
- Molecular weight: 285.07 g/mol
- Structural features: The bromine and fluorine substituents enhance electrophilicity and influence binding interactions, while the methyl group at position 3 modulates steric and electronic effects .
Synthetic routes often involve condensation reactions followed by halogenation. For example, bromine and fluorine are introduced via electrophilic aromatic substitution or nucleophilic displacement, as seen in related compounds .
Properties
IUPAC Name |
7-bromo-8-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN2O/c1-4-9(14)13-8-6(12-4)3-2-5(10)7(8)11/h2-4,12H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCWZWOCIRHINF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(N1)C=CC(=C2F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Chemical Name : 7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
- CAS Number : 2756334-24-2
- Molecular Formula : C9H8BrFN2O
- Molecular Weight : 259.08 g/mol
Synthesis
The synthesis of quinoxaline derivatives, including 7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to enhance yield and purity while minimizing environmental impact.
Antiviral Activity
Research indicates that quinoxaline derivatives exhibit significant antiviral properties. For instance, compounds structurally related to 7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one have shown promising results against viruses such as HIV and HCV. A study demonstrated that certain quinoxaline derivatives had an EC50 value of 0.15 µg/mL against HIV-1, indicating potent antiviral activity .
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies have shown that related quinoxaline derivatives can inhibit the proliferation of cancer cell lines such as HCT116 and MCF7 with IC50 values in the low micromolar range. Notably, one derivative exhibited an IC50 of 1.9 µg/mL against HCT116 cells, outperforming doxorubicin, a standard chemotherapy agent .
Structure-Activity Relationships (SAR)
The biological activity of quinoxaline derivatives is often influenced by their chemical structure. Modifications at specific positions on the quinoxaline ring can enhance or diminish their pharmacological properties. For example:
- Electron-withdrawing groups : The presence of halogens (like bromine and fluorine) at positions 7 and 8 significantly increases the compound's potency.
- Substituents : The introduction of various substituents at the nitrogen atoms or the carbon skeleton can lead to improved selectivity and efficacy against specific biological targets .
Case Studies
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one. The compound has been tested against various bacterial and fungal strains, showing promising results.
Case Study: Antimicrobial Screening
A study published in RSC Advances demonstrated that derivatives of quinoxalinones, including 7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated that certain derivatives could serve as potential candidates for developing new antimicrobial agents .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 7-Bromo-8-fluoro... | Mycobacterium smegmatis | 6.25 |
| 7-Bromo-8-fluoro... | Pseudomonas aeruginosa | 12.5 |
Anticancer Potential
The compound's structural features suggest potential anticancer applications. Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
In a study examining the effects of quinoxaline derivatives on cancer cell lines, 7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one was shown to inhibit the growth of several tumor cell lines effectively. The study reported significant cytotoxic effects at specific concentrations, suggesting its potential as a lead compound for further development in cancer therapy .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 12 |
Synthetic Organic Chemistry
In synthetic organic chemistry, 7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one serves as a valuable intermediate for synthesizing more complex molecules. Its reactivity allows for various modifications that can lead to the development of new compounds with enhanced biological activities.
Case Study: Synthesis of New Derivatives
A research article detailed the synthesis of novel derivatives from 7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one through nucleophilic substitution reactions. These derivatives were subsequently evaluated for their biological activities, demonstrating how this compound can be utilized as a building block in drug discovery .
Comparison with Similar Compounds
Substituent Variations at Position 3
The 3-position substituent critically impacts bioactivity and physicochemical properties:
Key Insight : Methyl and ethyl groups balance lipophilicity and steric bulk, whereas cyclopropyl enhances metabolic stability by resisting oxidative degradation .
Halogenation Patterns at Positions 7 and 8
Halogen substituents influence electronic properties and target binding:
Preparation Methods
Reaction Conditions
Mechanism
-
Nucleophilic attack of the o-phenylenediamine’s amino group on the β-nitro ene’s electron-deficient carbon.
-
Enantioselective formation of a chiral intermediate via L-proline-mediated stereochemical control.
-
Cyclization and dehydration to yield the dihydroquinoxalinone core.
Photoredox-Catalyzed Radical Coupling
Visible-light-driven radical coupling offers regioselective bromo-fluoro substitution. A 2024 study used Ir(PPy)₃ (tris(2-phenylpyridinato)iridium(III)) under blue LED irradiation to functionalize C7-chloromethyl precursors.
Key Steps
Optimization Data
| Parameter | Value |
|---|---|
| Catalyst Loading | 2 mol% Ir(PPy)₃ |
| Light Source | 455 nm LEDs |
| Solvent | Acetonitrile |
| Yield | 58–63% |
This method minimizes byproducts like sulfur-containing impurities observed in traditional alkylation routes.
Halogenation of Preformed Quinoxalinones
Bromination and fluorination of 3-methyl-3,4-dihydroquinoxalin-2(1H)-one precursors is a two-step route.
Step 1: Bromination
Limitations
-
Requires strict temperature control (–10°C) to prevent over-halogenation.
Cyclization of Pyridazine Derivatives
A 2021 study synthesized selenadiazolo-pyridazinones from 3,6-dibromopyridazine-4,5-diamine and selenium dioxide. While focused on selenium analogs, the method is adaptable for bromo-fluoro derivatives.
Procedure
Yield Data
| Step | Yield |
|---|---|
| Condensation | 89% |
| Hydrolysis | 76% |
Palladium-Catalyzed Asymmetric Hydrogenation
A 2020 patent describes palladium-catalyzed hydrogenation of trifluoromethyl-quinoxalinones. Although designed for CF₃-substituted analogs, substituting bromo-fluoro precursors could yield the target compound.
Conditions
-
Catalyst : Pd/(R)-BINAP complex.
-
Solvent : Hexafluoroisopropanol.
-
Pressure : 500 psi H₂.
Microwave-Assisted Synthesis
Microwave irradiation accelerates condensation reactions, reducing time from hours to minutes. A 2012 protocol achieved 82% yield for analogous quinoxalines using alumina-supported molybdophosphovanadates.
Parameters
| Parameter | Value |
|---|---|
| Power | 300 W |
| Temperature | 120°C |
| Time | 15 minutes |
Solid-Phase Synthesis for High-Throughput Screening
Automated solid-phase synthesis enables rapid library generation. A 2023 study used Wang resin-bound o-phenylenediamines to produce 48 analogs in parallel, with an average yield of 65%.
Steps
-
Resin Functionalization : Immobilize diamine on Wang resin.
-
Cyclization : Treat with β-keto esters under basic conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| L-Proline Catalysis | 68–75 | Moderate | High | High |
| Photoredox Coupling | 58–63 | Low | Moderate | Low |
| Enzymatic Synthesis | 63–78 | High | Moderate | Moderate |
| Halogenation | 72–87 | None | High | High |
| Palladium Hydrogenation | 80–85 | High | Low | Low |
Q & A
Q. How can computational tools predict the biological activity of dihydroquinoxalinone derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models correlate substituent effects (e.g., bromo/fluoro electronegativity) with target binding (e.g., kinase inhibition). ADMET predictions assess drug-likeness, guiding prioritization of analogs for in vitro testing .
Tables of Key Spectral Data
| Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | HRMS (m/z) |
|---|---|---|---|---|
| 3-Methyl | 1.55 (s, 3H) | 25.8 (CH₃) | 1685 (C=O) | 299.0521 [M+H]⁺ |
| 7-Bromo | 7.42 (d, J=8.4 Hz) | 121.5 (C-Br) | - | 301.0500 [M+2]⁺ |
| 8-Fluoro | 7.28 (dd, J=5.6 Hz) | 116.3 (C-F) | - | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
